molecular formula C10H9NO B15072012 Isoquinoline-2(1H)-carbaldehyde CAS No. 208348-23-6

Isoquinoline-2(1H)-carbaldehyde

Cat. No.: B15072012
CAS No.: 208348-23-6
M. Wt: 159.18 g/mol
InChI Key: RKIQWXMIFPFQFP-UHFFFAOYSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Isoquinoline-2(1H)-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include isoquinoline-2-carboxylic acid, isoquinoline-2-methanol, and various substituted isoquinoline derivatives .

Mechanism of Action

The mechanism of action of isoquinoline-2(1H)-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. It can act as an inhibitor of enzymes and receptors, modulating various biochemical processes. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .

Comparison with Similar Compounds

Isoquinoline-2(1H)-carbaldehyde can be compared with other similar compounds such as isoquinoline-2-carboxamide and isoquinoline-2-methanol. While these compounds share a common isoquinoline core, they differ in their functional groups and biological activities . This compound is unique due to its aldehyde functional group, which allows it to undergo specific reactions and exhibit distinct biological properties .

List of Similar Compounds

Properties

CAS No.

208348-23-6

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

1H-isoquinoline-2-carbaldehyde

InChI

InChI=1S/C10H9NO/c12-8-11-6-5-9-3-1-2-4-10(9)7-11/h1-6,8H,7H2

InChI Key

RKIQWXMIFPFQFP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=CN1C=O

Origin of Product

United States

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